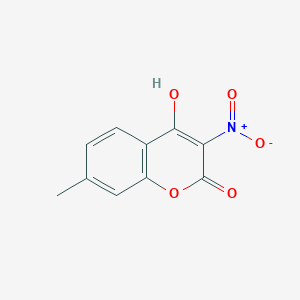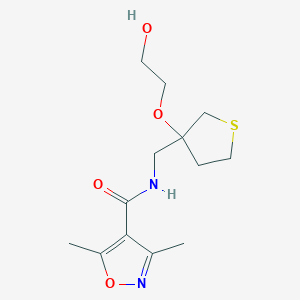![molecular formula C16H18N2 B2498625 [(3-(9H-carbazol-9-yl)propyl)(méthyl)amine] CAS No. 23690-09-7](/img/structure/B2498625.png)
[(3-(9H-carbazol-9-yl)propyl)(méthyl)amine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)propylamine represents a structural unit that finds applications across various chemical and material science domains due to its unique molecular architecture. This analysis explores its synthesis, molecular structure, chemical reactions, and properties, drawing upon recent scientific research.
Synthesis Analysis
The synthesis of carbazole derivatives often involves condensation reactions, demonstrating versatility in chemical synthesis methods. For instance, carbazole Schiff bases are synthesized via condensation between carbazole amines and aromatic aldehydes, indicating the adaptability of 3-(9H-carbazol-9-yl)propylamine in forming complex molecules (Çiçek et al., 2018).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of synthesized compounds, essential for understanding 3-(9H-carbazol-9-yl)propylamine's chemical behavior (Asiri et al., 2010).
Chemical Reactions and Properties
Carbazole compounds participate in various chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. For example, they are involved in the formation of Schiff bases through condensation reactions, indicating the potential chemical versatility of 3-(9H-carbazol-9-yl)propylamine (Çiçek et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are critical for applications in material science and organic electronics. The synthesis and structural analysis of carbazole derivatives contribute to understanding these physical properties, which are pivotal for the practical applications of 3-(9H-carbazol-9-yl)propylamine.
Chemical Properties Analysis
The chemical properties of carbazole derivatives, such as their photoluminescence and reactivity towards various chemical reagents, are fundamental for their applications in organic electronics and photovoltaic devices. The ability to fine-tune the electronic and optical properties through chemical modifications is a key aspect of research on 3-(9H-carbazol-9-yl)propylamine and its derivatives (Çiçek et al., 2018).
Applications De Recherche Scientifique
- Poly[N-(3-(9H-carbazol-9-yl)propyl)méthacrylamide] (PCaPMA) est un matériau prometteur pour les dispositifs de mémoire bistable . Il présente un effet de mémoire résistive réinscriptible, ce qui le rend adapté aux applications de mémoire non volatile.
Dispositifs de mémoire organique
Condensateurs électrochimiques
Mécanisme D'action
Target of Action
It is known that carbazole-based compounds are often used as functional charge carrier transporting units .
Mode of Action
It has been suggested that the carbazole heterocycle in the compound facilitates resistive switching when an applied voltage is present .
Biochemical Pathways
It has been shown that carbazole-based compounds can influence resistive switching, which may have downstream effects on various biochemical pathways .
Result of Action
It is known that carbazole-based compounds can facilitate resistive switching, which may have various effects at the molecular and cellular level .
Action Environment
It is known that the properties of carbazole-based compounds can be influenced by the presence of an applied voltage .
Orientations Futures
Propriétés
IUPAC Name |
3-carbazol-9-yl-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-17-11-6-12-18-15-9-4-2-7-13(15)14-8-3-5-10-16(14)18/h2-5,7-10,17H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKNYHNTWVPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)
![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)


